![molecular formula C13H21N B12901061 1-Methyl-2-propyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole CAS No. 89506-59-2](/img/structure/B12901061.png)
1-Methyl-2-propyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-2-propyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole is an organic compound that belongs to the class of cycloheptapyrroles This compound is characterized by a seven-membered ring fused to a pyrrole ring, with a methyl group at position 1 and a propyl group at position 2
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-propyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a 1,6-diene, in the presence of a catalyst. The reaction conditions typically include:
Catalyst: Palladium or nickel catalysts are often used.
Solvent: Common solvents include tetrahydrofuran (THF) or dichloromethane (DCM).
Temperature: The reaction is usually carried out at elevated temperatures, ranging from 60°C to 100°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization reactions using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds.
化学反応の分析
Types of Reactions
1-Methyl-2-propyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated derivatives.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
1-Methyl-2-propyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Methyl-2-propyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1-Methyl-2-propylcycloheptane: Similar structure but lacks the pyrrole ring.
1,2,3,4,5,6-Hexahydrocyclohepta[b]pyrrole: Lacks the methyl and propyl substituents.
Uniqueness
1-Methyl-2-propyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole is unique due to the presence of both a methyl and a propyl group, as well as the fused cycloheptapyrrole ring system. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
特性
CAS番号 |
89506-59-2 |
|---|---|
分子式 |
C13H21N |
分子量 |
191.31 g/mol |
IUPAC名 |
1-methyl-2-propyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]pyrrole |
InChI |
InChI=1S/C13H21N/c1-3-7-12-10-11-8-5-4-6-9-13(11)14(12)2/h10H,3-9H2,1-2H3 |
InChIキー |
AMUYSNGWIMYBSS-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC2=C(N1C)CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B12900978.png)
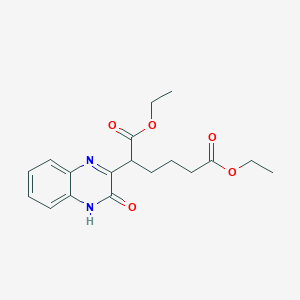

![2-(2,3,4-Trimethoxyphenyl)-1H-imidazo[4,5-b]pyrazine](/img/structure/B12900990.png)


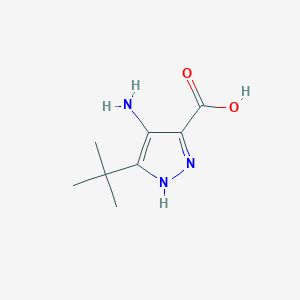

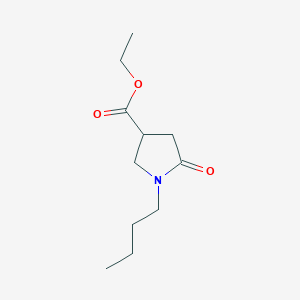
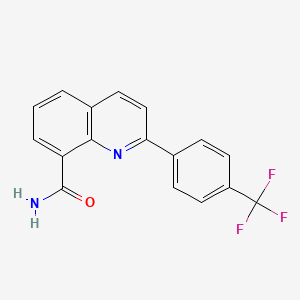
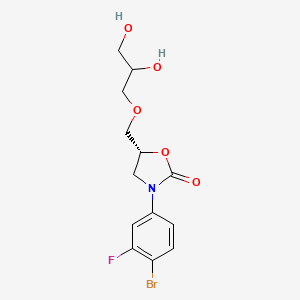
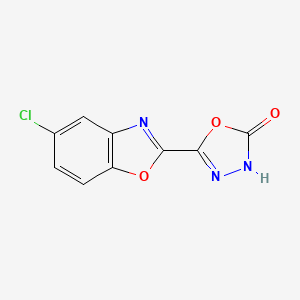
![Ethanone, 1-[3-[(6,7-dimethoxy-4-quinolinyl)oxy]phenyl]-](/img/structure/B12901048.png)

